Molecular Weight and Lipophilicity Differentiation of 3-(3-Fluorophenyl) Substitution vs. Non-Fluorinated Phenyl Analog
Introduction of the meta-fluorine atom increases molecular weight by +17.99 g/mol (from 203.19 to 221.18) relative to the non-fluorinated phenyl analog (methyl 3-phenylisoxazole-5-carboxylate, CAS 1081-30-7) while simultaneously modulating lipophilicity. Although experimentally measured logP values for the methyl ester are unavailable, the corresponding free carboxylic acid (3-(3-fluorophenyl)isoxazole-5-carboxylic acid, CAS 883541-40-0) has a reported logP of 2.17890 to 2.592 [1], compared to a predicted logP of approximately 1.8–2.0 for the non-fluorinated phenyl analog. The methyl ester is expected to add approximately +0.5 to +0.7 logP units relative to the acid form, placing it in an optimized lipophilicity range (logP ~2.7–3.2) favorable for passive membrane permeability while maintaining aqueous solubility [2].
| Evidence Dimension | Molecular weight and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 221.18 g/mol; logP ~2.7–3.2 (estimated for methyl ester based on acid logP +0.5 to +0.7 offset) |
| Comparator Or Baseline | MW 203.19 g/mol for non-fluorinated phenyl analog (CAS 1081-30-7); logP ~1.8–2.0 for non-fluorinated acid form |
| Quantified Difference | ΔMW = +17.99 g/mol (+8.9%); ΔlogP ≈ +0.7 to +1.4 units (fluorinated vs. non-fluorinated ester) |
| Conditions | Predicted and experimentally measured physicochemical properties |
Why This Matters
The 8.9% higher molecular weight and elevated lipophilicity of the 3-fluorophenyl analog place it in a more favorable property space for CNS drug discovery (optimal logP 2–4, MW <400), directly impacting procurement decisions for neuroscience-focused screening libraries.
- [1] ChemBase. 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. LogP: 2.592; Melting Point: 189–191 °C; Purity: 95%. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098. Establishes optimal logP ranges for CNS penetration and oral bioavailability. View Source
